6-(hydroxymethyl)pyridazin-3-ol

Building block quality control Medicinal chemistry procurement Purity specifications

Researchers often face failed syntheses due to undetected tautomerism in pyridazine building blocks. 6-(Hydroxymethyl)pyridazin-3-ol (CAS 1248565-70-9) solves this with: - Verified 3-hydroxypyridazine/pyridazin-3-one tautomeric mixture - 2 hydrogen-bond donors (kinase hinge engagement) - MW 126.11, HBD=2, rotatable bonds=1 (Rule of Three compliant) - 98% purity, -20°C under N₂ storage Ideal for fragment libraries, MOF construction, and ATP-competitive kinase inhibitor design.

Molecular Formula C5H6N2O2
Molecular Weight 126.115
CAS No. 1248565-70-9
Cat. No. B2389134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(hydroxymethyl)pyridazin-3-ol
CAS1248565-70-9
Molecular FormulaC5H6N2O2
Molecular Weight126.115
Structural Identifiers
SMILESC1=CC(=O)NN=C1CO
InChIInChI=1S/C5H6N2O2/c8-3-4-1-2-5(9)7-6-4/h1-2,8H,3H2,(H,7,9)
InChIKeyIEOFTFPMEIUHKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Hydroxymethyl)pyridazin-3-ol: A Dual-Functional Scaffold


6-(Hydroxymethyl)pyridazin-3-ol, systematically named 3-(hydroxymethyl)-1H-pyridazin-6-one, is a low-molecular-weight heterocyclic building block (C₅H₆N₂O₂, MW 126.11) that combines a hydroxymethyl substituent at the 6-position with a 3-hydroxyl (pyridazin-3-one tautomer) on the pyridazine ring [1]. This functional-group pairing provides the scaffold with dual hydrogen-bond donor capability (HBD = 2) and an elevated topological polar surface area (TPSA = 61.7 Ų) relative to simpler pyridazine analogs, making it a versatile intermediate for constructing kinase-focused libraries and for derivatization into more complex bioactive molecules [1].

Kinase Library Design Dual HBD scaffold for hinge-region engagement
Derivatization Handle Hydroxymethyl group enables vector extension and functionalization
Solubility Profile Elevated TPSA supports aqueous assay compatibility

Why 6-(Hydroxymethyl)pyridazin-3-ol Stands Apart


Pyridazine-based building blocks differ profoundly in their hydrogen-bonding capacity, tautomeric preference, and electronic character depending on the position and nature of substituents. 6-(Hydroxymethyl)pyridazin-3-ol exists as a mixture of 3-hydroxypyridazine and pyridazin-3(2H)-one tautomeric forms, a property absent in non-hydroxylated analogs such as pyridazin-3-ylmethanol (CAS 37444-46-5) or 6-methylpyridazin-3-ol (CAS 13327-27-0). This tautomerism directly impacts the compound's metal-coordinating ability, regioselectivity in cross-coupling reactions, and molecular recognition events in biochemical assays. Consequently, procurement based solely on core ring identity—without verifying the exact substitution pattern—can lead to failed syntheses, unreproducible biological results, and wasted resources during lead optimization campaigns [1][2].

Tautomeric Equilibrium
Non-hydroxylated analogs lack the 3-OH/pyridazinone tautomerism, which may alter metal coordination and cross-coupling regioselectivity.
Hydrogen-Bond Donor Count
Des-hydroxy analogs provide only one HBD, potentially reducing dual-target engagement capacity in kinase hinge-binding motifs.
Polar Surface Area Profile
Lower TPSA in close analogs may shift aqueous solubility and membrane permeability, affecting in vitro assay reproducibility.

Quantitative Differentiation from Structural Analogs


Purity Level Comparison

The target compound is routinely supplied at a certified purity of 98% by leading vendors such as Chemscene, accompanied by full analytical documentation (NMR, HPLC). In contrast, the closest regioisomer, pyridazin-3-ylmethanol, is typically offered at 97% purity, e.g., by Bidepharm. While the 1% absolute purity difference appears modest, it becomes critical in multi-step syntheses where even trace impurities can propagate into intractable byproduct profiles .

Purity Level
Data to verify
98% (Target) vs 97% (Des-hydroxy analog)
Higher purity may reduce pre-reaction purification steps.
Vendor COA; determined by HPLC or GC
Building block quality control Medicinal chemistry procurement Purity specifications

Topological Polar Surface Area (TPSA)

The target compound exhibits a TPSA of 61.7 Ų, significantly higher than the 46 Ų of its des-hydroxy analog pyridazin-3-ylmethanol. TPSA is a key descriptor governing passive membrane permeability and intestinal absorption. A TPSA value above 60 Ų places 6-(hydroxymethyl)pyridazin-3-ol in a Chemical-space region that favors aqueous solubility and may reduce passive blood-brain barrier penetration, desirable attributes for peripheral kinase inhibitor programs [1][2].

TPSA Comparison
Reported
61.7 Ų (Target) vs 46 Ų (Des-hydroxy analog)
34% higher TPSA may improve aqueous solubility and alter permeability profile.
Computed property; informs CNS exclusion strategies
Drug-likeness Membrane permeability Physicochemical profiling

Hydrogen-Bond Donor Count

The target compound possesses two hydrogen-bond donor sites (the 3-OH and the hydroxymethyl OH), whereas pyridazin-3-ylmethanol contributes only one HBD. This additional donor can engage in a second hydrogen bond with biological targets or with polar solvents, potentially enhancing both target affinity in kinase hinge-binding motifs and aqueous solubility for in vitro assays [1][2].

H-Bond Donor Count
Reported
2 HBD (Target) vs 1 HBD (Des-hydroxy / 6-methyl analogs)
Additional HBD expands potential for modulating target selectivity.
Computed property; supports fragment-based design
Molecular recognition Kinase hinge-binding Solubility enhancement

Storage and Handling Stringency

Vendor datasheets specify that 6-(hydroxymethyl)pyridazin-3-ol must be stored at -20°C and handled under nitrogen to prevent degradation, whereas 6-methylpyridazin-3-ol (CAS 13327-27-0) is stable at room temperature. This differential stability requirement indicates that the target compound is more sensitive to moisture and/or oxidation, necessitating a cold-chain procurement and storage infrastructure that must be factored into operational planning [1].

Storage Requirement
Reported
−20°C under N₂ (Target) vs Room Temperature (6-methyl analog)
Cold-chain handling needed; may indicate higher sensitivity to moisture/oxidation.
Vendor specifications; plan logistics accordingly
Compound stability Procurement logistics Research reproducibility

Spectral Reference Data Availability

A quality-controlled ¹H-NMR spectrum for 6-(hydroxymethyl)pyridazin-3-ol is publicly available in the SpectraBase database, providing a verified reference for structural confirmation upon receipt. In contrast, no analogous public-domain NMR data exist for the regioisomer 4-(hydroxymethyl)-5,6-dimethylpyridazin-3-ol, complicating rapid identity verification by end-users [1]. While this is not a performance-based differentiator, it reduces quality-control overhead in procurement workflows.

Reference NMR Data
Reported
Public ¹H-NMR spectrum available (Target) vs No public data (regioisomer)
Facilitates rapid in-house identity confirmation.
SpectraBase; reduces QC overhead
Analytical quality assurance Structure confirmation Metabolite identification

Key Application Scenarios


Kinase-Focused Library Design

Medicinal chemistry teams designing ATP-competitive kinase inhibitors can exploit the two hydrogen-bond donor sites of 6-(hydroxymethyl)pyridazin-3-ol to engage the kinase hinge region while retaining the hydroxymethyl tail for further vector extension. The higher TPSA (61.7 Ų) relative to des-hydroxy analogs predicts improved aqueous solubility, which is essential for obtaining interpretable IC₅₀ data in enzymatic assays without aggregation artifacts [1][2].

Metal-Organic Framework Synthesis

The juxtaposition of the 3-hydroxyl and the pyridazine nitrogen lone pairs creates a chelating pocket capable of coordinating transition metals. This property, combined with the reactive hydroxymethyl handle for further functionalization, makes the compound a candidate for constructing novel MOFs. Its stringent storage requirement (-20°C under N₂) must be observed to preserve the ligand's integrity prior to complexation.

Synthesis of Thyroid Hormone Analogs

Patent literature describes the use of 6-(hydroxymethyl)pyridazin-3-ol as a key intermediate in the synthesis of pyridazinone-based thyroid hormone analogs. The compound's synthetic route, employing DIBAL-H reduction of the corresponding ester in THF, has been documented with a reported yield of 62% . Researchers generating proprietary analogs benefit from a well-characterized starting material with public analytical data.

Fragment-Based Drug Discovery Screening

With a molecular weight of 126.11 g/mol, 2 HBDs, and a rotatable bond count of only 1, 6-(hydroxymethyl)pyridazin-3-ol adheres to the 'rule of three' for fragment-based drug discovery. Its high purity (98%) and verified spectral identity [3] reduce the false-positive risk that arises from undetected impurities in fragment libraries.

Application
Selection Property
Validation Focus
Kinase-Focused Library Design
Dual HBD scaffold for kinase hinge binding
Aqueous solubility and enzymatic assay compatibility
Metal-Organic Framework Synthesis
Chelating 3-OH / pyridazine N pocket
Ligand stability under controlled storage and handling
Thyroid Hormone Analog Synthesis
Documented synthetic route with characterizable intermediate
Reaction reproducibility and intermediate identity confirmation
Fragment-Based Drug Discovery
Rule-of-three compliant fragment (MW, HBD, rotatable bonds)
High purity and spectral identity for low false-positive risk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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